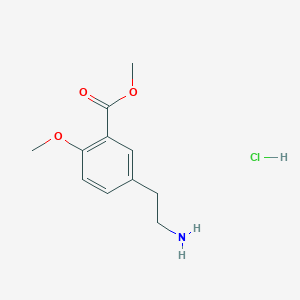

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

描述

The compound "Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzoate derivatives with similar structural features, such as methoxy groups and aminoethyl side chains, which are relevant to the analysis of the compound . For instance, the synthesis and evaluation of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid as 5-HT4 receptor agonists and antagonists are discussed . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is described .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as methylation, ethylation, and oxidation . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation with dimethyl sulfate, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and final oxidation with hydrogen peroxide . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

Structural analyses of similar compounds have been performed using techniques such as X-ray crystallography and molecular modeling . These analyses reveal the importance of the conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair in determining the biological activity of the compounds . Such insights are valuable for understanding the molecular structure of "this compound" and predicting its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the benzoate derivatives are reactive and can undergo various transformations . The presence of amino and methoxy groups on the benzoic acid framework allows for selective reactions that can be used to introduce additional substituents or modify existing ones. These reactions are crucial for tailoring the chemical properties of the compounds for specific biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the solubility, melting point, and stability of the compounds can be influenced by the presence of methoxy and amino groups . Additionally, the introduction of substituents such as chloro, methyl, or ethyl groups can significantly affect the potency and selectivity of the compounds as enzyme inhibitors or receptor agonists/antagonists .

安全和危害

While specific safety and hazard information for “Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride” was not found, similar compounds like “2-Aminoethyl methacrylate hydrochloride” and “Ethanolamine” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLVERHHUIYMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)